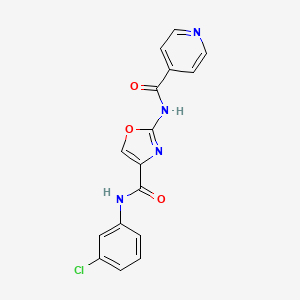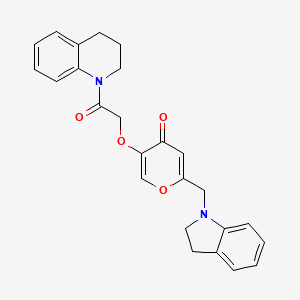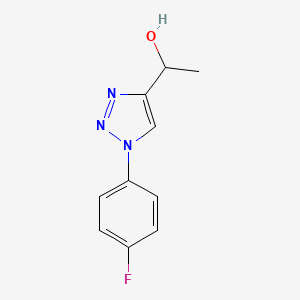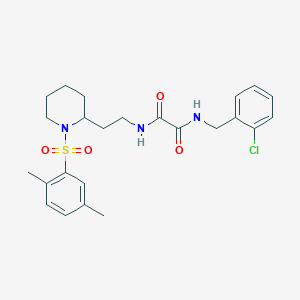
1-benzyl-8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-benzyl-8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H19ClN4O3S and its molecular weight is 454.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Psychotropic Activity and Receptor Affinity
1-Benzyl-8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione, as part of a group of purine-2,6-dione derivatives, has been investigated for its psychotropic activity, particularly as a ligand for 5-HT1A, 5-HT2A, and 5-HT7 receptors. These compounds, including closely related derivatives, have shown potential in displaying antidepressant and anxiolytic properties in animal models (Chłoń-Rzepa et al., 2013).
2. Synthesis of Novel Purine Derivatives
Research has been conducted on the synthesis of new purine-2,6-dione derivatives, including those with a thiadiazepino purine ring system. These studies contribute to the broader understanding of the synthesis and structural properties of purine derivatives, which are crucial in medicinal chemistry (Hesek & Rybár, 1994).
3. Structural Characterization and Molecular Applications
Detailed structural characterization of substituted purines, including their hydrogen and carbon assignments, has been a focus of research. Such studies are fundamental for the development of new pharmaceuticals, especially in understanding the interactions of these compounds with biological targets (Lorente-Macías et al., 2018).
4. Corrosion Inhibition and Material Chemistry
Some purine derivatives, including those similar to the mentioned compound, have been evaluated for their potential as corrosion inhibitors in materials chemistry. These studies explore the interaction between these organic compounds and metal surfaces, revealing their potential utility in industrial applications (Chafiq et al., 2020).
5. Protective Group Utilization in Organic Synthesis
Research into the use of protective groups, such as the thietanyl group, for the synthesis of purine derivatives has been conducted. This work is crucial in the field of organic synthesis, providing insights into efficient and novel methods for producing complex organic molecules (Khaliullin & Shabalina, 2020).
6. Antimicrobial Properties
Studies on new derivatives of purine compounds, including the synthesis of chalcone derivatives from related compounds, have been conducted to explore their antimicrobial properties. This research contributes to the development of new antimicrobial agents (Abdul-Reda & Abdul-Ameer, 2018).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-benzyl-8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione involves the condensation of 4-chlorophenylacetic acid with 2-amino-3,7-dimethylpurine-6(3H)-one, followed by the reaction of the resulting intermediate with benzyl bromide and 2-(methylthio)acetyl chloride.", "Starting Materials": [ "4-chlorophenylacetic acid", "2-amino-3,7-dimethylpurine-6(3H)-one", "benzyl bromide", "2-(methylthio)acetyl chloride" ], "Reaction": [ "Step 1: Condensation of 4-chlorophenylacetic acid with 2-amino-3,7-dimethylpurine-6(3H)-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form 4-chlorophenyl-2-(3,7-dimethyl-1H-purin-6-yl)acetic acid.", "Step 2: Reaction of 4-chlorophenyl-2-(3,7-dimethyl-1H-purin-6-yl)acetic acid with benzyl bromide in the presence of a base such as potassium carbonate (K2CO3) and a solvent such as dimethylformamide (DMF) to form 1-benzyl-4-chlorophenyl-2-(3,7-dimethyl-1H-purin-6-yl)acetic acid.", "Step 3: Reaction of 1-benzyl-4-chlorophenyl-2-(3,7-dimethyl-1H-purin-6-yl)acetic acid with 2-(methylthio)acetyl chloride in the presence of a base such as triethylamine (TEA) and a solvent such as dichloromethane (DCM) to form 1-benzyl-8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione." ] } | |
| 941965-63-5 | |
Molecular Formula |
C22H19ClN4O3S |
Molecular Weight |
454.93 |
IUPAC Name |
1-benzyl-8-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C22H19ClN4O3S/c1-25-18-19(24-21(25)31-13-17(28)15-8-10-16(23)11-9-15)26(2)22(30)27(20(18)29)12-14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3 |
InChI Key |
IFGUKGLAGHVZTF-UHFFFAOYSA-N |
SMILES |
CN1C2=C(N=C1SCC(=O)C3=CC=C(C=C3)Cl)N(C(=O)N(C2=O)CC4=CC=CC=C4)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2,3-dimethoxyphenyl)-4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2702266.png)
![6-Chloro-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-phenylquinazoline](/img/structure/B2702267.png)
![2,8-Dimethylimidazo[1,2-b]pyridazin-6-amine;hydrochloride](/img/structure/B2702273.png)

![5-((4-Ethoxyphenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2702277.png)

![Methyl 2-{[6-(2-chlorobenzamido)-2-(4-methoxyphenyl)quinolin-4-YL]oxy}acetate](/img/structure/B2702281.png)
![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2702282.png)



![(Z)-2-(4-chlorophenyl)-3-{4-[5-(trifluoromethyl)-2-pyridinyl]phenyl}-2-propenenitrile](/img/structure/B2702287.png)
